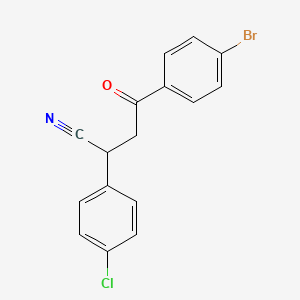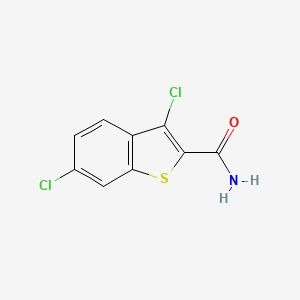
2-(4-氰基苯基)丙酸
描述
2-(4-Cyanophenyl)propanoic acid is a chemical compound that is synthesized by the ligation of benzyl and morpholine . It has a molecular formula of C10H9NO2 .
Molecular Structure Analysis
The molecular structure of 2-(4-Cyanophenyl)propanoic acid is represented by the InChI code: 1S/C10H9NO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13) . The molecular weight of this compound is 175.19 .Chemical Reactions Analysis
The specific chemical reactions involving 2-(4-Cyanophenyl)propanoic acid are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
2-(4-Cyanophenyl)propanoic acid is a solid substance . It has a molecular weight of 175.19 . The compound is stored in a sealed, dry environment at room temperature .科学研究应用
合成与表征
- 合成工艺:相关化合物的合成,例如2-(4-甲基苯基)丙酸,涉及重排和缩酮化等工艺,突出了这些化合物在化学合成中的多功能性(何崇恒,2010)。
- 衍生合成:由相关化合物合成的2-氰基3-(4二甲氨基苯基)丙-2-烯酸等化合物,展示了创建具有不同性质的各种衍生物的潜力(S. Kotteswaran, M. Senthil Pandian, P. Ramasamy, 2016)。
化学分析与性质
- 对映体分离研究:外消旋2-(取代苯基)丙酸的对映体分离,其中一类包括2-(4-氰基苯基)丙酸,已使用高速逆流色谱等技术实现。这项研究有助于了解这些化合物的性质和分离技术(童胜强等,2016)。
环境和生物应用
- 环境系统中的光解:对草铵膦等化合物(包括2-(4-氰基苯基)丙酸衍生物)的研究,提供了对这些化学品的环境行为和降解的见解,这对于了解它们的环境影响至关重要(M. V. Pinna, A. Pusino, 2011)。
- 在药物合成中的潜力:新型化合物(例如由3-(2-氰基苯基)丙酸制成的S1P1激动剂CYM-5442)的改进合成,证明了2-(4-氰基苯基)丙酸衍生物在制药应用中的潜力(赵天 tia,2014)。
材料科学与聚合物化学
- 聚苯并恶嗪合成:在聚苯并恶嗪合成中使用3-(4-羟基苯基)丙酸等相关化合物,证明了2-(4-氰基苯基)丙酸在材料科学和聚合物化学中的潜力(Acerina Trejo-Machin 等,2017)。
分析技术
- 分析方法开发:用于分离相关化合物立体异构体的HPLC方法的开发表明,2-(4-氰基苯基)丙酸在分析化学中的重要性及其在开发精确分析技术中的作用(Prakash M Davadra 等,2011)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVNGBYVEJEXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)propanoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B3036482.png)

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3036485.png)






![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036499.png)
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036500.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036501.png)
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3036502.png)
![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036503.png)